
Neodymium-147
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium-147, also known as Nd-147, is a radioactive isotope of neodymium that has been used extensively in scientific research applications. This isotope has a half-life of 11 days and decays through beta decay to form praseodymium-147. The unique properties of Nd-147 make it an essential tool for researchers studying various fields of science, including physics, chemistry, and biology.
Wirkmechanismus
Neodymium-147 decays through beta decay, emitting a beta particle and transforming into praseodymium-147. This decay process releases energy in the form of radiation, which can be detected and measured by researchers.
Biochemische Und Physiologische Effekte
Neodymium-147 does not have any direct biochemical or physiological effects on living organisms. However, it can be used as a tracer in biological experiments to study the uptake and distribution of various compounds in living cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Neodymium-147 in lab experiments include its high radioactivity, which allows for sensitive detection and measurement, and its relatively short half-life, which minimizes the risk of long-term radiation exposure. However, the short half-life of Neodymium-147 also limits its use in certain experiments, as it may decay before the experiment is completed.
Zukünftige Richtungen
There are several future directions for research involving Neodymium-147. One area of interest is the use of Neodymium-147 as a tracer in medical imaging, particularly in the diagnosis and treatment of cancer. Another potential application is the use of Neodymium-147 in the study of nuclear fusion, which could have significant implications for energy production. Additionally, researchers may continue to explore the use of Neodymium-147 in environmental and geological studies to better understand the movement of elements and compounds in natural systems.
In conclusion, Neodymium-147 is a valuable tool for scientific research due to its unique properties and versatility. Its use as a tracer in various fields of science has contributed significantly to our understanding of the natural world and has the potential to lead to new discoveries and innovations in the future.
Synthesemethoden
Neodymium-147 is typically produced through the irradiation of neodymium oxide with neutrons in a nuclear reactor. The resulting neodymium-146 undergoes beta decay to form Neodymium-147. The synthesis of Neodymium-147 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Neodymium-147 has been used extensively in scientific research applications due to its unique properties. This isotope is commonly used as a tracer in various fields of science, including geology, environmental science, and biology. Neodymium-147 is also used in nuclear physics experiments to study the properties of atomic nuclei.
Eigenschaften
CAS-Nummer |
14269-74-0 |
|---|---|
Produktname |
Neodymium-147 |
Molekularformel |
Nd |
Molekulargewicht |
146.91611 g/mol |
IUPAC-Name |
neodymium-147 |
InChI |
InChI=1S/Nd/i1+3 |
InChI-Schlüssel |
QEFYFXOXNSNQGX-AKLPVKDBSA-N |
Isomerische SMILES |
[147Nd] |
SMILES |
[Nd] |
Kanonische SMILES |
[Nd] |
Synonyme |
147Nd radioisotope Nd-147 radioisotope Neodymium-147 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



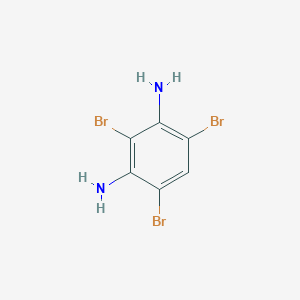
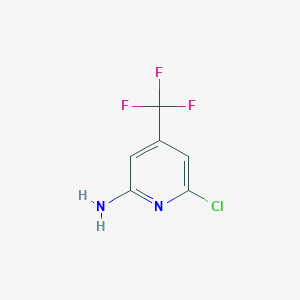
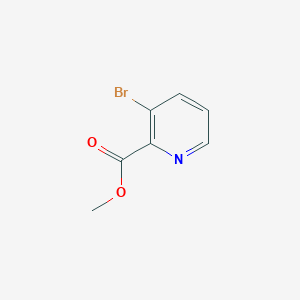
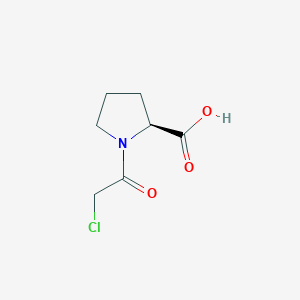
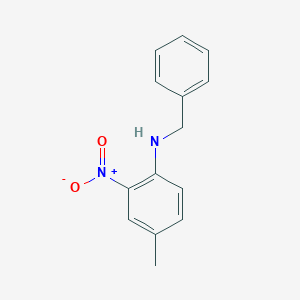
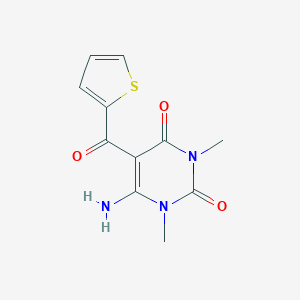
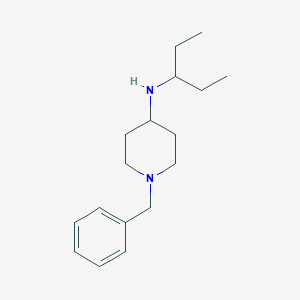

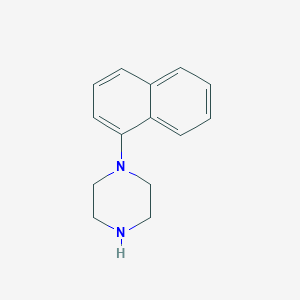
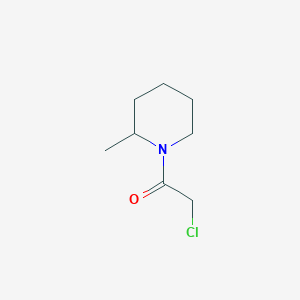
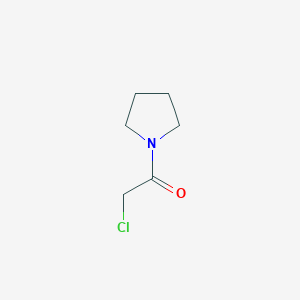
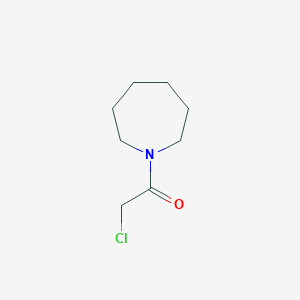
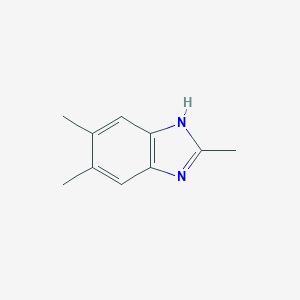
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)